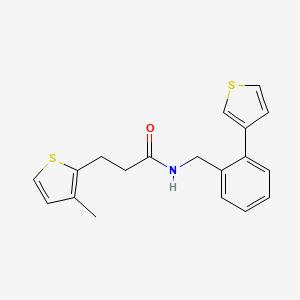

3-(3-methylthiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide

Description

The compound 3-(3-methylthiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide features a propanamide backbone substituted with a 3-methylthiophen-2-yl group at the carbonyl-proximal position and an N-benzyl group substituted at the 2-position with a thiophen-3-yl moiety. Its structure combines dual thiophene rings—a 3-methylthiophene and a benzyl-linked thiophene—which may confer unique electronic and steric properties compared to simpler analogs. While direct pharmacological or synthetic data for this compound are absent in the provided evidence, structural analogs from diverse sources allow for comparative analysis of its physicochemical and spectroscopic characteristics .

Properties

IUPAC Name |

3-(3-methylthiophen-2-yl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS2/c1-14-8-11-23-18(14)6-7-19(21)20-12-15-4-2-3-5-17(15)16-9-10-22-13-16/h2-5,8-11,13H,6-7,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBKBRRAPVAEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylthiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Amidation Reaction: The final step involves the formation of the propanamide backbone through an amidation reaction between the thiophene derivative and a suitable amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylthiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Halogenating agents, Lewis acids, and bases depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Studies have indicated that derivatives of thiophene-containing compounds often exhibit significant biological activity, including:

- Antitumor Activity : Research has shown that certain derivatives of propanamide can inhibit tumor cell proliferation effectively, with some compounds demonstrating IC50 values as low as 2 nM against various cancer cell lines .

- Antiepileptic Properties : Similar compounds have been evaluated for their anticonvulsant effects in animal models, suggesting that modifications to the propanamide structure could yield effective treatments for epilepsy .

Material Science

The incorporation of thiophene units into polymer matrices has been explored for their electrical and optical properties. Compounds like 3-(3-methylthiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide may serve as:

- Conductive Polymers : Thiophene derivatives can enhance the conductivity of polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Sensors : The unique electronic properties of thiophene-based materials allow for their use in chemical sensors, where they can detect various analytes through changes in conductivity or optical response.

Case Study 1: Antitumor Activity

A study focused on the synthesis of various propanamide derivatives found that compounds similar to this compound exhibited potent antitumor effects. The research demonstrated that these compounds could inhibit the proliferation of human cancer cell lines significantly, suggesting a promising avenue for cancer treatment development.

Case Study 2: Anticonvulsant Screening

In a pharmacological evaluation, a series of thiophene-based propanamides were tested in animal models for their anticonvulsant properties. The results indicated that specific modifications to the structure enhanced the efficacy against induced seizures, highlighting the potential for developing new antiepileptic drugs based on this scaffold.

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to propanamide derivatives with analogous substituents, focusing on structural features, physical properties, and spectral data.

Structural Analogues from Published Data

Key compounds for comparison include:

- 3s : 2-(4-Iodophenyl)-3-(methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide

- 3t : 2-(3-Fluorophenyl)-3-(methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide

- 3v : 3-(Methylthio)-N-(2-(trifluoromethoxy)phenyl)-2-(3-(trifluoromethoxy)phenyl)propanamide

- 3w : 3-(Methylthio)-N-(2-(trifluoromethoxy)phenyl)-2-(3-((trifluoromethyl)thio)phenyl)propanamide

- e : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine ()

- CAS 483993-91-5 : N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide ()

Structural Differences and Implications

The target compound’s dual thiophene architecture contrasts with analogs bearing halogenated or trifluoromethyl-substituted phenyl groups. The benzyl-thiophene substituent could increase lipophilicity compared to trifluoromethoxy groups in 3s–3w, impacting solubility and bioavailability .

Physicochemical and Spectroscopic Data

Table 1: Comparative Data for Select Propanamide Derivatives (Adapted from )

Key Observations :

- Melting Points: Analogs with trifluoromethoxy groups (3s–3w) exhibit higher melting points (128–144°C) than non-halogenated derivatives, likely due to increased molecular rigidity and halogen bonding .

- NMR Signatures : The target compound’s thiophene protons are expected near δ 7.0–7.5 ppm (cf. Compound e: δ 7.20 for thiophene-H) . The absence of a methylthio group (unlike 3s–3w) would eliminate the δ 3.18–3.30 SCH$_3$ signal.

- Mass Spectrometry : HRMS data for analogs (e.g., 3s: [M+H]$^+$ at 529.27) suggest the target compound’s molecular ion would align with its formula (C${19}$H${18}$N$2$OS$2$, theoretical MW ~362.48) .

Functional Group Impact on Properties

- Thiophene vs.

- Benzyl vs. Trifluoromethoxy : The benzyl-thiophene group increases molecular weight and lipophilicity (clogP ~4.2 estimated) compared to 3s–3w (clogP ~3.5–4.0), possibly affecting membrane permeability .

Biological Activity

The compound 3-(3-methylthiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a synthetic organic molecule notable for its complex structure that incorporates thiophene rings and an amide functional group. This unique arrangement may contribute to its potential biological activities, making it a subject of interest in pharmacological research. The molecular formula indicates the presence of carbon, hydrogen, nitrogen, and sulfur, essential for its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound suggests that it may exhibit significant pharmacological effects. Compounds containing thiophene rings are often investigated for various therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. However, specific studies on This compound remain limited.

While detailed mechanisms of action for this specific compound are not yet established, compounds with similar structures typically engage in interactions with biological receptors or enzymes. The thiophene moieties may enhance binding affinity and specificity towards various biological targets compared to simpler derivatives. This could lead to novel therapeutic profiles.

Comparative Analysis with Similar Compounds

To better understand the potential of This compound , it is useful to compare it with structurally related compounds. The following table summarizes some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide | C14H17NOS | Contains a benzyl group; studied for similar biological activities. |

| 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide | C11H13NO2S | A simpler derivative with potential applications in pharmaceuticals. |

| (3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanamide | C12H15N1OS | Features amino functionality; used in various medicinal chemistry applications. |

The structural complexity of This compound may offer advantages in terms of its pharmacological profile compared to these derivatives.

Anticancer Activity

Compounds similar to This compound have been studied for their anticancer properties. For instance, certain thiophene derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. Future studies should aim to evaluate the specific anticancer activity of this compound through in vitro assays and animal models.

Antimicrobial Properties

Thiophene-containing compounds often exhibit antimicrobial activity. Research has indicated that modifications to the thiophene structure can enhance efficacy against bacterial strains. Investigating This compound for its potential antimicrobial properties could yield promising results.

Q & A

Q. What are the recommended strategies for synthesizing 3-(3-methylthiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide with high purity?

Methodological Answer: The synthesis typically involves coupling thiophene derivatives via amide bond formation. For example:

- Step 1: Prepare the benzylamine intermediate (e.g., 2-(thiophen-3-yl)benzylamine) using reductive amination or nucleophilic substitution .

- Step 2: React 3-(3-methylthiophen-2-yl)propanoic acid with the benzylamine derivative using coupling agents like EDC·HCl and HOBt in anhydrous DMF, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Optimization Tip: Monitor reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via HPLC (>98% by C18 reverse-phase column) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Key signals include:

- Thiophene protons: δ 6.8–7.2 ppm (multiplet, aromatic H).

- Methyl group: δ 2.4 ppm (singlet, CH3).

- Amide NH: δ 8.1–8.3 ppm (broad, exchangeable with D2O) .

- Mass Spectrometry (ESI-MS): Look for [M+H]+ at m/z ~383.1 (calculated for C19H18N2OS2). Fragmentation peaks (e.g., m/z 245.0 for thiophene-benzyl fragment) validate connectivity .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate this compound’s biological activity?

Methodological Answer:

- Core Modifications:

- Replace methylthiophene with halogenated thiophenes (e.g., Cl, F) to assess electronic effects.

- Vary the benzyl substituent (e.g., electron-withdrawing nitro groups) to probe steric interactions .

- Assay Design: Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or calorimetry. Compare IC50 values and correlate with substituent properties (Hammett σ values, logP) .

Q. How should researchers resolve contradictions in biological activity data across different assay models?

Methodological Answer:

- Troubleshooting Steps:

- Verify compound stability in assay buffers (e.g., pH 7.4 PBS) via LC-MS to rule out degradation .

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target specificity .

- Replicate experiments with independent synthetic batches to exclude batch-to-batch variability .

Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding between the amide group and active-site residues (e.g., Arg125 in COX-2) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency (>80% for key residues) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and bioavailability of this compound?

Methodological Answer:

- Solubility Testing: Compare shake-flask method (aqueous buffer) vs. biorelevant media (FaSSIF/FeSSIF). Use UV-Vis spectroscopy (λmax ~280 nm) for quantification .

- Bioavailability: Perform parallel artificial membrane permeability assays (PAMPA) and correlate with in vivo PK studies in rodents. Adjust logD (via substituent modification) to optimize absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.